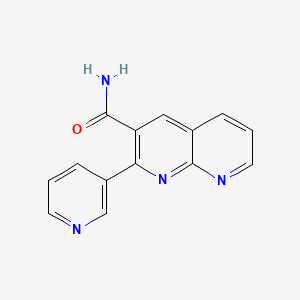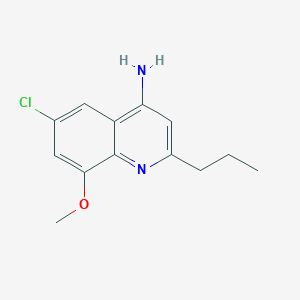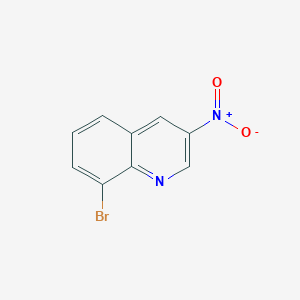
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyridine ring fused to a naphthyridine core, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with a suitable naphthyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like acyl chlorides or anhydrides .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as magnesium oxide nanoparticles has been explored to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-(Pyridin-2-yl)-1,8-naphthyridine-3-carboxamide
- 2-(Pyridin-4-yl)-1,8-naphthyridine-3-carboxamide
- 2-(Pyridin-3-yl)-1,8-naphthyridine-4-carboxamide
Comparison: Compared to its analogs, 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide exhibits unique properties due to the position of the pyridine ring and the carboxamide group. This positioning can influence the compound’s reactivity, binding affinity to biological targets, and overall stability. For instance, the 3-position pyridine ring may offer better interaction with certain enzymes compared to the 2- or 4-position analogs .
Propiedades
Número CAS |
60467-91-6 |
|---|---|
Fórmula molecular |
C14H10N4O |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O/c15-13(19)11-7-9-3-2-6-17-14(9)18-12(11)10-4-1-5-16-8-10/h1-8H,(H2,15,19) |
Clave InChI |
LJDMMOVMQSQVLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)
![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)





![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)



![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)

![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
